-Bromo-2-fluoroaniline is an intermediate used in the synthesis of various organic compounds. While the specific details of its production methods might be proprietary information, some research articles describe its synthesis through different routes, including:
These methods highlight the versatility of 5-bromo-2-fluoroaniline as a starting material for further chemical transformations.
The presence of both a bromine and a fluorine atom makes 5-bromo-2-fluoroaniline a valuable building block for the synthesis of diverse organic molecules. Here are some documented examples:
The unique combination of functionalities in 5-bromo-2-fluoroaniline suggests its continued potential for future research endeavors. Ongoing exploration might involve:
5-Bromo-2-fluoroaniline is an aromatic amine characterized by the presence of both bromine and fluorine substituents on the benzene ring. Its molecular formula is and it has a molecular weight of approximately 190.01 g/mol. The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the aniline structure, which significantly influences its chemical reactivity and biological properties. This compound is typically encountered as a solid, with a melting point of around 27 °C and a boiling point of approximately 105 °C at reduced pressure .
Several methods exist for synthesizing 5-bromo-2-fluoroaniline, including:
5-Bromo-2-fluoroaniline serves various applications, primarily as an intermediate in pharmaceutical synthesis. It is utilized in:
Interaction studies involving 5-bromo-2-fluoroaniline often focus on its reactivity with biological targets or other chemical species. For instance, its ability to act as a nucleophile allows it to interact with electrophilic centers in biological molecules, potentially leading to modifications that could impact biological activity or toxicity. Furthermore, studies have indicated that compounds with similar structures can exhibit varied interactions based on their substituents, highlighting the importance of detailed interaction studies for understanding their behavior in biological systems .
Several compounds share structural similarities with 5-bromo-2-fluoroaniline, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromoaniline | Bromine at para position | Commonly used in dye synthesis |
| 3-Fluoroaniline | Fluorine at meta position | Exhibits different reactivity patterns |
| 2-Bromoaniline | Bromine at ortho position | Often used in pharmaceuticals |
| 4-Fluoroaniline | Fluorine at para position | Important in agrochemical applications |
The unique positioning of bromine and fluorine on the aromatic ring allows for distinct reactivity patterns that are not present in other similar compounds. This specific arrangement enhances its utility in selective nucleophilic substitutions while maintaining stability against various reaction conditions.
5-Bromo-2-fluoroaniline, with the molecular formula C₆H₅BrFN and Chemical Abstracts Service registry number 2924-09-6, represents a dihalogenated aniline derivative of significant chemical interest [1] [2]. The compound exhibits a molecular weight of 190.02 grams per mole, establishing its position among halogenated aromatic amines [1] [3]. The molecular structure consists of a benzene ring substituted with an amino group at position 1, a fluorine atom at position 2, and a bromine atom at position 5 [1] [4].
The density of 5-bromo-2-fluoroaniline has been determined through computational prediction methods, yielding a value of 1.694 ± 0.06 grams per cubic centimeter [4]. This density reflects the significant contribution of the bromine substituent to the overall molecular mass and packing efficiency. The refractive index, a fundamental optical property, has been measured at 1.59 to 1.597, indicating the compound's moderate optical density compared to other halogenated aromatic compounds [1] [3] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.02 g/mol | [1] |
| Chemical Abstracts Service Number | 2924-09-6 | [1] |
| Density | 1.694 ± 0.06 g/cm³ | [4] |
| Refractive Index | 1.59-1.597 | [1] [5] |
| Physical State (20°C) | Solid | [1] |
The thermal behavior of 5-bromo-2-fluoroaniline demonstrates characteristic properties of halogenated aniline derivatives [1] [4]. The melting point has been experimentally determined to be 27°C, indicating that the compound exists as a solid at standard room temperature conditions [1] [3]. This relatively low melting point suggests moderate intermolecular forces despite the presence of halogen substituents.
The boiling point measurements reveal pressure-dependent behavior typical of organic compounds with moderate molecular weights [1] [5]. Under reduced pressure conditions of 12 millimeters of mercury, the compound exhibits a boiling point of 105°C [1] [3]. Extrapolation to standard atmospheric pressure conditions yields a predicted boiling point of 225.9 ± 20.0°C at 760 millimeters of mercury [5]. The flash point, representing the lowest temperature at which vapor can form an ignitable mixture with air, occurs at 27°C under closed cup conditions [4] [6].
| Thermal Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 27°C | Standard pressure | [1] |
| Boiling Point | 105°C | 12 mmHg | [1] |
| Boiling Point | 225.9 ± 20.0°C | 760 mmHg (predicted) | [5] |
| Flash Point | 27°C | Closed cup | [4] |
While specific heat capacity data for 5-bromo-2-fluoroaniline remains limited in the current literature, thermodynamic analysis of similar halogenated aniline derivatives provides insight into expected behavior patterns [7] [8]. The compound's thermochemical properties are influenced by the electronic effects of both fluorine and bromine substituents on the aromatic ring system [8] [9].
Vapor pressure measurements indicate relatively low volatility at ambient conditions, with a predicted value of 0.1 ± 0.4 millimeters of mercury at 25°C [5]. This low vapor pressure is consistent with the solid physical state and moderate boiling point of the compound [6]. The logarithmic partition coefficient between octanol and water has been calculated as 2.37, suggesting moderate lipophilicity [5].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-bromo-2-fluoroaniline [10]. The proton nuclear magnetic resonance spectrum, recorded at 400 megahertz in deuterated chloroform, exhibits a characteristic multiplet pattern in the aromatic region between 6.73 and 6.92 parts per million, representing the three aromatic protons [10]. The amino group protons appear as a singlet at 3.70 parts per million [10].
Carbon-13 nuclear magnetic resonance analysis reveals the complex coupling patterns arising from the fluorine substituent [10]. The spectrum displays six distinct carbon signals with characteristic fluorine-carbon coupling constants. The fluorinated carbon exhibits a large coupling constant of 230 hertz, consistent with a direct carbon-fluorine bond [10]. The remaining aromatic carbons show smaller coupling constants ranging from 3 to 20 hertz, reflecting through-space and through-bond fluorine interactions [10].
| Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
|---|---|---|---|
| ¹H (aromatic) | 6.73-6.92 (m, 3H) | - | [10] |
| ¹H (amino) | 3.70 (s, 2H) | - | [10] |
| ¹³C (C-F) | 150.7 | JC-F = 230 | [10] |
| ¹³C (aromatic) | 116.6-136.1 | JC-F = 3-20 | [10] |
Infrared spectroscopic analysis of halogenated anilines typically reveals characteristic absorption bands associated with amino group stretching vibrations [11]. Primary aromatic amines exhibit nitrogen-hydrogen stretching absorptions between 3200 and 3500 reciprocal centimeters, with aromatic amines showing frequencies approximately 40 to 70 reciprocal centimeters higher than their aliphatic counterparts [11]. The carbon-nitrogen stretching vibrations appear in the range of 1200 to 1350 reciprocal centimeters for aromatic systems [11].
The solubility characteristics of 5-bromo-2-fluoroaniline reflect the combined influence of hydrogen bonding from the amino group and hydrophobic interactions from the halogen substituents [4] [6]. The compound demonstrates slight solubility in water, indicating limited hydrophilic character despite the presence of the polar amino functionality [4]. Enhanced solubility is observed in organic solvents such as chloroform and ethyl acetate [12].
The logarithmic partition coefficient between octanol and water provides quantitative assessment of the compound's lipophilicity [5]. With a calculated value of 2.37, 5-bromo-2-fluoroaniline exhibits moderate lipophilic character [5]. This value reflects the balance between the polar amino group and the lipophilic halogenated aromatic system [6].
Predicted acid dissociation constant values indicate weak basic character, with estimates ranging from 1.15 to 2.13 [4] [12]. These values are significantly lower than simple aniline due to the electron-withdrawing effects of both fluorine and bromine substituents [9] [13]. The reduced basicity affects both solubility behavior and chemical reactivity patterns [13].
| Solubility Parameter | Value | Reference |
|---|---|---|
| Water Solubility | Slightly soluble | [4] |
| Organic Solvent Solubility | Soluble (CHCl₃, EtOAc) | [12] |
| Log P (octanol/water) | 2.37 | [5] |
| Predicted pKa | 1.15-2.13 | [4] [12] |
While comprehensive single-crystal X-ray diffraction data for 5-bromo-2-fluoroaniline has not been located in the current literature search, structural analysis of related halogenated anilines provides valuable insights into expected molecular geometry [9] [14]. The compound exists predominantly in the solid state at room temperature, appearing as white to pale yellow crystals or powder [1] [6].
The molecular geometry of halogenated anilines typically exhibits pyramidal character at the nitrogen center, with the degree of pyramidalization influenced by substituent electronic effects [9] [13]. Electron-withdrawing groups such as fluorine and bromine tend to increase the planarity of the amino group through resonance stabilization [9]. The carbon-nitrogen bond length in substituted anilines varies between 1.34 and 1.44 angstroms depending on the electronic nature of the substituents [9].
Intermolecular interactions in the solid state are expected to involve hydrogen bonding between amino groups and potential halogen bonding interactions [15]. The crystal packing arrangement influences both physical properties and spectroscopic characteristics [14]. Fluorinated aromatic compounds often exhibit enhanced solubility in organic solvents due to modified crystal packing compared to their non-fluorinated analogs [14].
5-Bromo-2-fluoroaniline exhibits a complex electronic structure resulting from the interplay between electron-donating and electron-withdrawing substituents on the aromatic ring [2]. The compound possesses the molecular formula C₆H₅BrFN with a molecular weight of 190.01 g/mol [3] [4].
Molecular Orbital Considerations
The electronic structure of 5-Bromo-2-fluoroaniline is significantly influenced by the unique combination of substituents. The amino group acts as a strong electron-donating group through resonance, elevating the highest occupied molecular orbital (HOMO) energy level [5]. Conversely, both bromine and fluorine substituents function as electron-withdrawing groups, lowering the lowest unoccupied molecular orbital (LUMO) energy [7].
The molecular orbital theory reveals that fluorine atoms contribute to the π-system through a phenomenon known as "fluoromaticity" [2]. This effect arises from fluorine's ability to draw electron density through sigma bonding orbitals while simultaneously donating electron density back to the ring through interaction of its nonbonding electrons with the π-system [2]. This dual electronic behavior generates new π-orbitals that are lower in energy than the original aromatic system, creating enhanced thermodynamic stability [2].
Electronic Distribution and Charge Analysis
Density functional theory calculations indicate that the electronic distribution in 5-Bromo-2-fluoroaniline is markedly influenced by the positioning of substituents . The amino group at position 1 provides significant electron density to the aromatic ring through resonance, while the fluorine atom at position 2 and bromine atom at position 5 withdraw electron density through inductive effects [7].
The calculated dipole moment of the molecule is substantial due to the presence of highly polar C-F and C-Br bonds [3]. The predicted pKa value of 2.13 ± 0.10 reflects the reduced basicity of the amino group compared to unsubstituted aniline, resulting from the electron-withdrawing effects of the halogen substituents [3] [8].
The reactivity of 5-Bromo-2-fluoroaniline in aromatic substitution reactions is governed by the competing directing effects of its substituents [7]. The amino group serves as a strong ortho/para-directing activating group, while both halogen substituents are meta-directing deactivating groups [5].
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the amino group dominates the directing effects due to its strong electron-donating resonance capability [5]. The electron density donation from the amino group activates positions ortho and para to itself, specifically positions 3 and 5 relative to the amino group . However, position 5 is already occupied by bromine, making position 3 the primary site for electrophilic attack .
The rate of electrophilic substitution is reduced compared to unsubstituted aniline due to the electron-withdrawing effects of the halogen substituents [5]. The Hammett sigma values for bromine (+0.23) and fluorine (+0.06) in meta positions indicate their deactivating influence on the aromatic ring .
Nucleophilic Aromatic Substitution
5-Bromo-2-fluoroaniline readily undergoes nucleophilic aromatic substitution reactions, particularly at positions bearing halogen substituents [7]. The electron-withdrawing nature of both bromine and fluorine atoms activates the ring toward nucleophilic attack [7]. Fluorine, despite being a poor leaving group in aliphatic systems, acts as an excellent leaving group in aromatic nucleophilic substitution due to its strong electron-withdrawing properties [7] [9].
The reaction proceeds through a Meisenheimer intermediate, where the nucleophile attacks the carbon bearing the leaving group [7]. The stability of this intermediate is enhanced by the electron-withdrawing substituents, which delocalize the negative charge developed during the reaction [7].
The halogen substituents in 5-Bromo-2-fluoroaniline exert profound influences on both nucleophilic and electrophilic reaction pathways [7].
Effects on Nucleophilic Reactions
Both bromine and fluorine substituents significantly enhance the compound's reactivity toward nucleophiles [7]. The electron-withdrawing inductive effects of these halogens reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack [7]. This activation is particularly pronounced for nucleophilic aromatic substitution reactions, where the halogens can serve as leaving groups [7].
Fluorine exhibits unique behavior in nucleophilic aromatic substitution, reacting faster than other halogens despite being a poor leaving group in aliphatic systems [7] [9]. This phenomenon occurs because the C-F bond breaking is not the rate-determining step; instead, the formation of the Meisenheimer intermediate is rate-limiting [9]. The strong electron-withdrawing ability of fluorine stabilizes this intermediate more effectively than other halogens [9].
Effects on Electrophilic Reactions
The halogen substituents deactivate the aromatic ring toward electrophilic substitution through inductive electron withdrawal [5]. The combined effect of both bromine and fluorine reduces the nucleophilicity of the aromatic π-system, making electrophilic attack more difficult [5]. This deactivation is partially counterbalanced by the strong activating effect of the amino group, resulting in moderate overall reactivity [5].
The meta-directing nature of the halogen substituents competes with the ortho/para-directing effect of the amino group . In most cases, the amino group's directing influence predominates due to its stronger resonance donation capability .
The hydrogen bonding capabilities of 5-Bromo-2-fluoroaniline are primarily derived from its amino group, which can function as both a hydrogen bond donor and acceptor [15] [16] [17].
Hydrogen Bond Donor Properties
The amino group in 5-Bromo-2-fluoroaniline acts as a moderate hydrogen bond donor through its N-H bonds [15] [18]. The two hydrogen atoms attached to nitrogen can participate in intermolecular hydrogen bonding with suitable acceptors [15]. The strength of these hydrogen bonds is intermediate between those formed by alcohols and simple alkyl amines due to the aromatic character of the molecule [15].
The electron-withdrawing effects of the halogen substituents reduce the electron density on the nitrogen atom, weakening the N-H bonds and diminishing the hydrogen bond donor strength compared to unsubstituted aniline [15]. This effect is quantified by the predicted pKa value of 2.13, indicating reduced basicity [3].
Hydrogen Bond Acceptor Properties
The nitrogen atom in 5-Bromo-2-fluoroaniline possesses a lone pair of electrons that can accept hydrogen bonds from suitable donors [15] [16]. However, the electron-withdrawing effects of the halogen substituents reduce the electron density on nitrogen, weakening its hydrogen bond acceptor capability [15].
Intermolecular Forces and Physical Properties
The intermolecular forces in 5-Bromo-2-fluoroaniline include hydrogen bonding, dipole-dipole interactions, and van der Waals forces [19]. The presence of highly polar C-F and C-Br bonds contributes to significant dipole-dipole interactions [19]. The polarizability of the molecule is enhanced by the presence of bromine, which increases van der Waals attractions [19].
These intermolecular forces result in a melting point of 27°C and a boiling point of 105°C at 12 mmHg [3] [8]. The compound exhibits limited water solubility due to its aromatic character, but the amino group provides sufficient polarity for moderate solubility in polar organic solvents [3].
Influence of Halogen Substituents on Intermolecular Forces
The halogen substituents contribute to the overall intermolecular attraction through several mechanisms [19]. Bromine's large size and high polarizability enhance van der Waals forces, while fluorine's high electronegativity strengthens dipole-dipole interactions [19]. The combined effect of these substituents results in elevated boiling and melting points compared to simple aromatic amines of similar molecular weight [19].
Acute Toxic;Irritant